![molecular formula C9H13NO B13178183 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The preparation of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several synthetic routes. One common method is the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst. This reaction can be carried out in both fixed bed and batch reactors, yielding up to 53% of the desired product .
Analyse Chemischer Reaktionen
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired effect .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other similar spiro compounds, such as:
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound is used in similar applications and has a comparable structure.
2-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile: This compound has a different substituent group but shares the spiro structure.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
BHXQVHJVMDGARN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC12C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
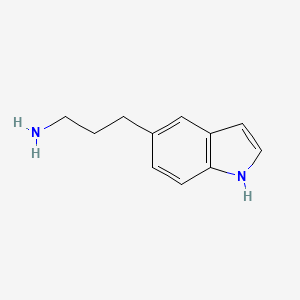
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
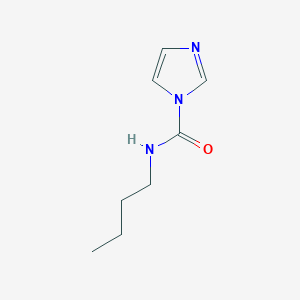
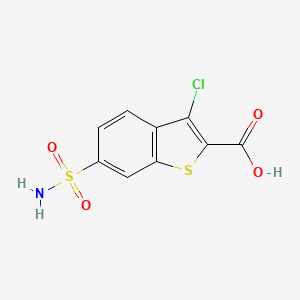
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)


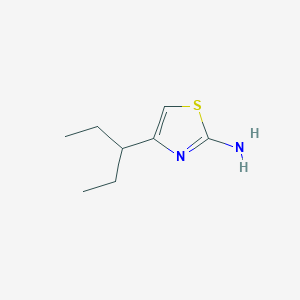
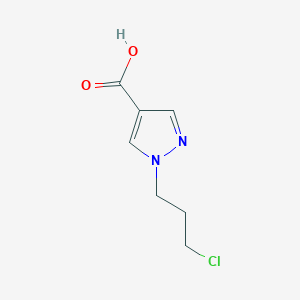
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
